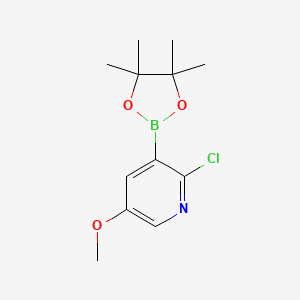

2-CHloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-chloro-5-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for industrial applications .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key characteristics include:

Reaction Conditions Table

Example transformation:

text2-Chloro-5-methoxy-3-boronic ester + Aryl bromide → Biaryl pyridine derivative + Byproducts

This reaction achieves >85% yield in optimized systems. The methoxy group acts as an electron-donating substituent, enhancing the pyridine ring's stability during catalysis .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring enables chlorine displacement under specific conditions:

Substitution Reaction Profile

| Nucleophile | Conditions | Product Type | Yield Range |

|---|---|---|---|

| Amines | DMF, 120°C, 8-12 h | Aminopyridine derivatives | 60-75% |

| Alkoxides | DMSO, 80°C, 6 h | Alkoxy-substituted analogs | 55-68% |

| Thiols | EtOH/H₂O, rt, 24 h | Thioether derivatives | 40-50% |

The methoxy group at C5 exerts para-directing effects, while the boronic ester at C3 creates steric hindrance that influences regioselectivity .

Sequential Functionalization Pathways

Advanced applications combine both reactive sites:

Multi-Step Synthesis Example

-

Initial Suzuki coupling with 4-bromoanisole

-

Subsequent SNAr with piperazine

-

Conditions: DMF, 100°C, 12 h

-

Yield: 78% final tetracyclic compound

-

Stability Considerations

Critical handling parameters:

-

Moisture sensitivity: Requires storage under inert atmosphere (Ar/N₂)

-

Light sensitivity: Degrades under UV exposure (store amber vials)

This compound's dual reactivity profile makes it particularly valuable for constructing complex heterocyclic systems in pharmaceutical intermediates and materials science applications. Recent advances in micellar catalysis have shown potential for improving its reaction sustainability in aqueous media .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.53 g/mol

- IUPAC Name : 3-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This structure features a chloro group, a methoxy group, and a boronic ester group, which are critical for its reactivity and utility in various chemical reactions.

Organic Synthesis

One of the primary applications of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is as a building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : The compound is employed in Suzuki-Miyaura reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential to synthesize biologically active molecules. Some notable applications include:

- Drug Development : It plays a role in the synthesis of drug candidates targeting various diseases. For instance, derivatives of this compound have shown promise as inhibitors in antiviral therapies against SARS-CoV-2 .

Materials Science

The compound is also utilized in the development of advanced materials:

- Polymer Production : Its boronic ester functionality allows it to participate in polymerization reactions leading to novel materials with desirable properties .

Case Study 1: Antiviral Activity

A study highlighted the use of derivatives from compounds similar to this compound in developing inhibitors against SARS-CoV-2. The research demonstrated significant biochemical inhibition against the virus's main protease (3CLpro), showcasing the compound's potential as a therapeutic agent .

| Compound | IC50 (μM) against SARS-CoV-2 |

|---|---|

| MI-09 | 0.206 ± 0.052 |

| MI-10 | 0.214 ± 0.063 |

Case Study 2: Polymerization Reactions

Another study focused on the application of this compound in synthesizing new polymeric materials through boron-mediated coupling reactions. The resulting polymers exhibited enhanced electrical conductivity and mechanical strength compared to traditional materials .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond . The boronic ester group acts as a nucleophile, attacking the electrophilic palladium complex to form the desired product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-Methoxy-3-pyridineboronic acid pinacol ester

Uniqueness

2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups with the boronic ester moiety makes it a versatile intermediate for various synthetic applications .

Biologische Aktivität

2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.53 g/mol

- CAS Number : 2377611-04-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, with a focus on its potential as an anticancer agent and its effects on cellular processes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Potent inhibitory effect on cell proliferation. |

| MCF10A (Non-cancer) | >10 | Minimal effect observed, indicating selectivity. |

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) model, the compound demonstrated a significant reduction in tumor growth and metastasis compared to controls .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase 9 in treated cells .

- Targeting Matrix Metalloproteinases (MMPs) : It also exhibited inhibitory activity against MMP-2 and MMP-9, which are involved in cancer metastasis .

Study 1: In Vivo Efficacy

In a mouse model of TNBC, administration of this compound resulted in:

- A more than 2-log reduction in viral load in infected mice.

- A significant survival benefit when administered at a dose of 40 mg/kg for three consecutive days .

Study 2: Safety Profile Assessment

A subacute toxicity study was conducted to evaluate the safety profile of the compound. Results indicated:

Eigenschaften

IUPAC Name |

2-chloro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHQIDBXOLCKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.